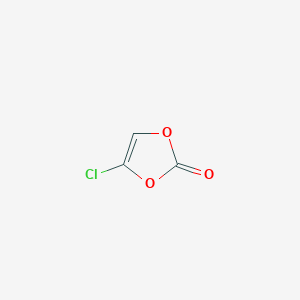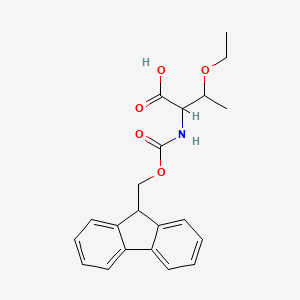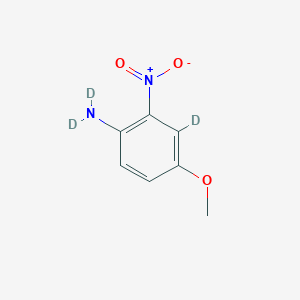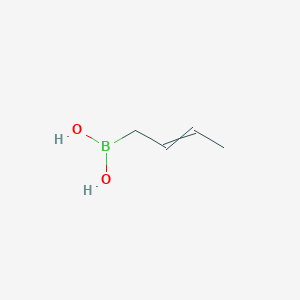
4-Chloro-1,3-dioxol-2-one
Vue d'ensemble
Description
4-Chloro-1,3-dioxol-2-one is an organic compound with the molecular formula C3H3ClO3. It is a cyclic carbonate with a chlorine atom attached to the dioxol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-dioxol-2-one can be synthesized through the chlorination of 1,3-dioxol-2-one. One common method involves the reaction of 1,3-dioxol-2-one with a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst. The reaction typically takes place in an inert organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as fluoride ions to form 4-fluoro-1,3-dioxol-2-one.
Hydrolysis: The compound can hydrolyze in the presence of water to form 1,3-dioxol-2-one and hydrochloric acid.
Common Reagents and Conditions:
Chlorinating Agents: Chlorine gas, sulfuryl chloride.
Solvents: Inert organic solvents such as dichloromethane.
Catalysts: Various catalysts can be used to facilitate the chlorination reaction.
Major Products Formed:
4-Fluoro-1,3-dioxol-2-one: Formed through substitution reactions with fluoride ions.
1,3-Dioxol-2-one: Formed through hydrolysis reactions.
Applications De Recherche Scientifique
4-Chloro-1,3-dioxol-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-1,3-dioxol-2-one involves its ability to undergo nucleophilic substitution reactions. The chlorine atom attached to the dioxol ring is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1,3-Dioxol-2-one: Lacks the chlorine atom and is less reactive in substitution reactions.
4-Fluoro-1,3-dioxol-2-one: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Contains an additional methyl group, making it useful in different synthetic pathways.
Uniqueness: 4-Chloro-1,3-dioxol-2-one is unique due to its high reactivity and versatility in chemical reactions. The presence of the chlorine atom allows for a wide range of substitution reactions, making it a valuable intermediate in the synthesis of various organic compounds .
Propriétés
IUPAC Name |
4-chloro-1,3-dioxol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClO3/c4-2-1-6-3(5)7-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXPLXCOVOCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=O)O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292858 | |
| Record name | 4-chloro-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34912-61-3 | |
| Record name | NSC86105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)




![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)






